molecular formula C22H22F3NO3 B1346536 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone CAS No. 898758-14-0

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone

Cat. No.: B1346536
CAS No.: 898758-14-0
M. Wt: 405.4 g/mol
InChI Key: VAYBAEOQJLCKOI-UHFFFAOYSA-N
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Description

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone is a useful research compound. Its molecular formula is C22H22F3NO3 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone is a complex organic molecule notable for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, interactions with various receptors, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H27F3N2O3
  • Molecular Weight : 365.47 g/mol
  • CAS Number : 898757-92-1

The compound features a benzophenone core substituted with a trifluoromethyl group and a spirocyclic moiety, which may influence its biological activity through enhanced binding affinities and selectivity for specific molecular targets.

The biological activity of this compound is primarily attributed to its interaction with sigma receptors and other molecular targets:

  • Sigma Receptor Binding : Research indicates that derivatives of the spirocyclic structure exhibit significant affinity for sigma receptors, particularly σ1 and σ2 subtypes. For example, related compounds have shown high affinity (K(i) values in the nanomolar range) for these receptors, suggesting potential applications in tumor imaging and treatment .
  • Enzyme Interaction : The compound may also interact with specific enzymes, influencing metabolic pathways or cellular signaling mechanisms. The presence of electron-withdrawing groups like trifluoromethyl can enhance the reactivity of the compound towards nucleophiles in biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescription
Receptor Binding High affinity for σ1 receptors; potential for selective targeting .
Antitumor Activity Demonstrated accumulation in tumor models; useful for PET imaging .
Metabolic Effects Potential modulation of enzyme activities related to metabolic pathways.

Case Study 1: Tumor Imaging

In a study involving small animal positron emission tomography (PET) imaging, derivatives of the compound were evaluated for their ability to accumulate in tumor tissues. The findings indicated that these compounds could serve as effective radiotracers due to their selective binding to sigma receptors, leading to enhanced imaging contrast in human carcinoma and melanoma models .

Case Study 2: Enzyme Interaction Studies

Further investigations into the compound's interaction with metabolic enzymes revealed that it could modulate enzyme activities associated with neurotransmitter transport systems. This suggests potential therapeutic applications in neurological disorders where sigma receptor modulation is beneficial .

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological properties:

  • Synthesis Techniques : The synthesis typically involves forming a spirocyclic intermediate followed by coupling with benzophenone derivatives .
  • Biological Testing : Compounds have been tested for receptor binding affinity and selectivity using radiolabeled assays, yielding promising results for future clinical applications .

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)19-7-5-18(6-8-19)20(27)17-3-1-16(2-4-17)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYBAEOQJLCKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642873
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-14-0
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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